1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea is an aromatic ketone.
Scientific Research Applications
Synthesis and Characterization
Microwave Synthesis and Antimicrobial Study : Pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, related to the chemical structure , have been synthesized using microwave irradiation. These compounds demonstrated significant antimicrobial activity upon evaluation (Raval, Desai, & Desai, 2012).
Synthesis and Structural Characterization : The synthesis and characterization of isostructural 4-aryl-2-pyrazoline derivatives have been reported. These derivatives include similar structural elements to the compound , showing potential in various chemical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis and Crystal Structures : The synthesis and crystal structures of N-substituted pyrazolines have been investigated, offering insights into the chemical properties and potential applications of similar pyrazoline derivatives (Loh et al., 2013).
Antimicrobial and Anti-Cancer Properties
Antimicrobial and Anticancer Evaluation : Novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties (Rani et al., 2014).
Potential Anticancer Agents : A study on pyrazole compounds revealed their potential as anticancer agents. The research included synthesis, electronic structure, and docking analysis of compounds similar to the one (Thomas et al., 2019).
Acaricidal Activity : Synthesis of N-substituted-phenyl-N'-(pyrazole-formyl) urea/thiourea derivatives has been explored, and these compounds showed some level of acaricidal activity, indicating potential in pest control applications (Xie Xian-ye, 2007).
Photophysical Behavior
- Photophysical Behavior Study : The photophysical behavior of a 3-pyrazolyl-2-pyrazoline derivative, which shares structural similarities with the compound , has been studied in different micellar solutions, providing insights into its potential applications in photovoltaic systems (Banerjee et al., 2008).
properties
Product Name |
1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea |
---|---|
Molecular Formula |
C19H15BrClFN4O2 |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H15BrClFN4O2/c1-11(27)12-4-2-5-13(8-12)23-19(28)24-18-15(20)10-26(25-18)9-14-16(21)6-3-7-17(14)22/h2-8,10H,9H2,1H3,(H2,23,24,25,28) |
InChI Key |
FLHRFAHRPMGLLD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.